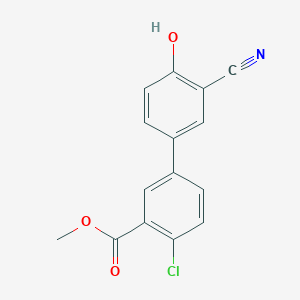
5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95% (5-MCPCP) is a compound that has been used in a range of scientific research applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 281.62 g/mol. It has a melting point of 108-109 °C and is a weak base with a logP of 0.76. 5-MCPCP has a wide range of applications in both biochemical and physiological research.
科学的研究の応用
5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95% has been used in a range of scientific research applications. It has been used as a reagent for the synthesis of various compounds, as a model compound for the study of enzyme-catalyzed reactions, and as a substrate for the study of the inhibition of enzymes. It has also been used in the study of the mechanism of action of drugs, as well as in the study of the biochemical and physiological effects of drugs.
作用機序
The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95% is not well understood. However, it is believed to act as a substrate for enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It is also believed to interact with drug transporters, such as P-glycoprotein, to affect the absorption and distribution of drugs in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95% have not been extensively studied. However, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to interact with drug transporters, such as P-glycoprotein, which can affect the absorption and distribution of drugs in the body.
実験室実験の利点と制限
The main advantage of using 5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize. However, there are some limitations to using 5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95% in laboratory experiments. For example, its mechanism of action is not well understood and its biochemical and physiological effects have not been extensively studied.
将来の方向性
Future research on 5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95% could focus on further elucidating its mechanism of action and its biochemical and physiological effects. It could also be used to study the inhibition of enzymes and the metabolism of drugs. Additionally, it could be used to study the interaction between drug transporters and drugs, as well as the absorption and distribution of drugs in the body. Finally, it could be used to study the development of new drugs and their effects on the body.
合成法
The synthesis of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95% can be achieved via a two-step process. In the first step, 4-methoxycarbonylphenylacetonitrile is reacted with 3-chloro-4-methoxycarbonylphenylacetonitrile in the presence of a base, such as sodium hydroxide, and a catalyst, such as potassium carbonate. In the second step, the resulting mixture is heated in the presence of a reducing agent, such as sodium borohydride, to produce 5-(3-Chloro-4-methoxycarbonylphenyl)-2-cyanophenol, 95%.
特性
IUPAC Name |
methyl 2-chloro-4-(4-cyano-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c1-20-15(19)12-5-4-9(6-13(12)16)10-2-3-11(8-17)14(18)7-10/h2-7,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXUQJFGZXGLNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684983 |
Source


|
| Record name | Methyl 3-chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261994-00-6 |
Source


|
| Record name | Methyl 3-chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyano-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377107.png)


![2-Cyano-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377127.png)

![3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377129.png)

![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)
![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)



